molecular formula C19H17NO B3173343 4-([1,1'-Biphenyl]-2-yloxy)-3-methylphenylamine CAS No. 946785-05-3

4-([1,1'-Biphenyl]-2-yloxy)-3-methylphenylamine

Cat. No.: B3173343
CAS No.: 946785-05-3
M. Wt: 275.3 g/mol
InChI Key: BMEWDYIQYPGKHP-UHFFFAOYSA-N
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Description

4-([1,1’-Biphenyl]-2-yloxy)-3-methylphenylamine is an organic compound that features a biphenyl group linked to a phenylamine moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-([1,1’-Biphenyl]-2-yloxy)-3-methylphenylamine typically involves the coupling of a biphenyl derivative with a phenylamine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs a palladium catalyst to facilitate the formation of the carbon-carbon bond between the biphenyl and phenylamine units . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: In an industrial setting, the production of 4-([1,1’-Biphenyl]-2-yloxy)-3-methylphenylamine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-([1,1’-Biphenyl]-2-yloxy)-3-methylphenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenylquinone derivatives, while reduction can produce biphenylamine derivatives.

Scientific Research Applications

4-([1,1’-Biphenyl]-2-yloxy)-3-methylphenylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-([1,1’-Biphenyl]-4-yloxy)-3-methylphenylamine
  • 4-([1,1’-Biphenyl]-2-yloxy)-2-methylphenylamine
  • 4-([1,1’-Biphenyl]-2-yloxy)-3-ethylphenylamine

Comparison: 4-([1,1’-Biphenyl]-2-yloxy)-3-methylphenylamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physical properties such as solubility and melting point, as well as distinct biological effects .

Properties

IUPAC Name

3-methyl-4-(2-phenylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c1-14-13-16(20)11-12-18(14)21-19-10-6-5-9-17(19)15-7-3-2-4-8-15/h2-13H,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEWDYIQYPGKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601245190
Record name 4-([1,1′-Biphenyl]-2-yloxy)-3-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601245190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946785-05-3
Record name 4-([1,1′-Biphenyl]-2-yloxy)-3-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946785-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-([1,1′-Biphenyl]-2-yloxy)-3-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601245190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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